Kutkin

Catalog No.
S1777695
CAS No.
12708-05-3
M.F
C23H28O12
M. Wt
496.465
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kutkin

CAS Number

12708-05-3

Product Name

Kutkin

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate;dihydrate

Molecular Formula

C23H28O12

Molecular Weight

496.465

InChI

InChI=1S/C23H24O10.2H2O/c1-30-16-11-14(22(29)33-23-21(28)20(27)19(26)17(12-24)32-23)8-9-15(16)31-18(25)10-7-13-5-3-2-4-6-13;;/h2-11,17,19-21,23-24,26-28H,12H2,1H3;2*1H2/b10-7+;;/t17-,19-,20+,21-,23+;;/m1../s1

InChI Key

XSIQHIDJSCQWBB-QHJBZRDQSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C=CC3=CC=CC=C3.O.O

Synonyms

kutkin

Kutkin (CAS 12708-05-3), also known as Picroliv, is a highly standardized iridoid glycoside complex primarily comprising picroside I and kutkoside in a defined 1:1.5 to 1:2 ratio[1]. Extracted and purified from Picrorhiza kurroa, this compound serves as a high-value reference standard, active pharmaceutical ingredient (API), and pharmacological benchmark in hepatoprotection and immunomodulation research [2]. For industrial and scientific procurement, Kutkin offers a tightly controlled molecular profile that overcomes the batch-to-batch variability of crude botanical extracts while preserving the synergistic bioactivity inherent to its dual-glycoside composition [3]. Its defined purity and stable formulation make it an essential standard for in vitro and in vivo toxicological workflows [4].

Substituting Kutkin with unstandardized Picrorhiza kurroa extracts introduces severe reproducibility issues in pharmacological assays due to wildly fluctuating iridoid glycoside concentrations [1]. Conversely, utilizing isolated single molecules—such as pure picroside I or pure kutkoside—fails to replicate the synergistic hepatoprotective and antioxidant efficacy of the defined Kutkin mixture [2]. Furthermore, attempting to substitute Kutkin with the industry-standard benchmark silymarin often results in inferior quantitative outcomes in specific models of chemical-induced hepatotoxicity, lipid peroxidation, and cholestasis, where Kutkin consistently demonstrates distinct dose-response advantages [3]. Procuring the exact CAS 12708-05-3 complex is therefore critical for maintaining assay integrity and formulation efficacy.

Superior Hepatoprotective Efficacy vs. Silymarin Benchmark

In standardized models of chemical-induced hepatotoxicity, Kutkin demonstrates a higher degree of hepatic protection compared to the widely used benchmark silymarin. When evaluating the reversal of thiopental-induced sleeping time and in vitro bromosulphalein (BSP) uptake, Kutkin provided near-complete protection at optimal doses, significantly outperforming silymarin [1]. This positions Kutkin as a more rigorous positive control for evaluating novel hepatoprotective agents.

Evidence DimensionReversal of chemical-induced hepatotoxicity (BSP uptake / Thiopental sleeping time)
Target Compound DataKutkin at 20-30 mg/kg achieved 88.75% to 115.10% hepatoprotection
Comparator Or BaselineSilymarin at 20 mg/kg achieved 81.40% hepatoprotection
Quantified DifferenceKutkin demonstrated up to a 33% greater hepatoprotective reversal compared to the silymarin benchmark
ConditionsCCl4-induced hepatotoxicity model in vivo and in vitro

Procurement of Kutkin provides a more potent and reliable positive control than silymarin for evaluating novel hepatoprotective and anticholestatic drug candidates.

Purity-Linked Usability: Synergistic Efficacy of the Standardized 1:1.5 Ratio

The pharmacological value of Kutkin lies in its defined composition. Studies comparing the standardized mixture of picroside I and kutkoside against its individual isolated components reveal that the complex exhibits significantly higher biological activity[1]. This synergistic effect confirms that the standardized CAS 12708-05-3 mixture is the optimal procurement choice for therapeutic efficacy, eliminating the need to source cost-prohibitive single-molecule isolates.

Evidence DimensionHepatoprotective activity index (reproducibility of therapeutic effect)
Target Compound DataStandardized Kutkin (1:1.5 to 1:2 ratio of picroside I to kutkoside) yields maximum, reproducible hepatoprotection
Comparator Or BaselineIsolated picroside I and isolated kutkoside administered individually
Quantified DifferenceThe defined Kutkin mixture exhibits significantly higher and more consistent hepatoprotective activity than the isolated components alone
ConditionsStandardized formulation testing in galactosamine and thioacetamide-induced hepatic injury models

Procuring the standardized Kutkin complex ensures assay reproducibility and formulation efficacy that cannot be achieved by sourcing isolated single glycosides.

Enhanced Hepatic Lipid Reduction in NAFLD Models

Kutkin-standardized extracts show profound efficacy in reducing hepatic lipid accumulation in nonalcoholic fatty liver disease (NAFLD) models. When compared directly to silymarin, Kutkin treatment resulted in a substantially lower hepatic lipid content, highlighting its superior capability in modulating lipid metabolism under high-fat diet conditions[1].

Evidence DimensionHepatic lipid content reduction
Target Compound DataKutkin-standardized extract reduced liver lipid content to 29.44 ± 8.49 mg/g at a 400 mg/kg dose
Comparator Or BaselineSilymarin benchmark resulted in a lipid content of 57.71 ± 12.45 mg/g
Quantified DifferenceKutkin treatment resulted in an approximately 49% greater reduction in hepatic lipid accumulation compared to silymarin
ConditionsHigh-fat diet (HFD) induced nonalcoholic fatty liver disease (NAFLD) in vivo model over 6 weeks

Highlights Kutkin as a superior reference material and API candidate for metabolic syndrome and NAFLD drug discovery pipelines.

Workflow Fit: Reproducible Baseline for Oxidative Stress Assays

In preclinical toxicology workflows, maintaining a reproducible baseline for antioxidant enzyme restoration is critical. Kutkin provides a highly consistent, dose-dependent restoration of the cytochrome P450 enzyme system and normalizes malondialdehyde (MDA) levels, outperforming unstandardized crude extracts that suffer from severe batch-to-batch variance [1].

Evidence DimensionNormalization of Malondialdehyde (MDA) and Glutathione (GSH) levels
Target Compound DataKutkin (50-100 mg/kg) consistently restores depleted GSH and normalizes MDA levels
Comparator Or BaselineUnstandardized crude botanical extracts and vehicle controls
Quantified DifferenceKutkin provides a highly reproducible, dose-dependent restoration of antioxidant defenses, eliminating the high batch-to-batch variance seen with crude extracts
ConditionsCCl4-induced oxidative stress and lipid peroxidation in standardized murine models

Kutkin serves as a reliable, quantifiable reference standard for establishing baseline antioxidant defenses in preclinical toxicology workflows.

Positive Control in Hepatotoxicity and Cholestasis Assays

Due to its superior efficacy in reversing chemical-induced liver damage compared to silymarin, Kutkin is the preferred positive control in preclinical screening for novel hepatoprotectants and anticholestatic agents. Its standardized composition ensures reproducible assay baselines[1].

API Development for NAFLD and Metabolic Syndrome

Kutkin's demonstrated ability to reduce hepatic lipid accumulation by nearly 50% more than standard benchmarks makes it an ideal candidate for active pharmaceutical ingredient (API) development targeting nonalcoholic fatty liver disease (NAFLD) and related metabolic disorders [2].

Standardization of Botanical and Ayurvedic Formulations

Because the synergistic 1:1.5 ratio of picroside I to kutkoside is required for maximum therapeutic efficacy, Kutkin (CAS 12708-05-3) is critical as an analytical reference standard for quality control and standardization of commercial Picrorhiza kurroa extracts and polyherbal formulations[3].

Dates

Last modified: 07-19-2023

Explore Compound Types